Pranoprofen-d3 -

Pranoprofen-d3

Catalog Number: EVT-1497212
CAS Number:
Molecular Formula: C₁₅H₁₀D₃NO₃
Molecular Weight: 258.29
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pranoprofen-d3 is a deuterated form of pranoprofen, a non-steroidal anti-inflammatory drug (NSAID) primarily used for its anti-inflammatory and analgesic properties. The deuteration, specifically the incorporation of three deuterium atoms, enhances its utility in analytical chemistry, particularly in mass spectrometry where it serves as an internal standard. Pranoprofen-d3 is classified under the category of NSAIDs, which are widely recognized for their role in inhibiting cyclooxygenase enzymes involved in the inflammatory process.

Synthesis Analysis

Methods

The synthesis of pranoprofen-d3 involves several intricate steps. A common method includes:

  1. Preparation of Reactants: The process begins with mixing methanol and sodium metal to create a reactive environment.
  2. Formation of Intermediate Compounds: A specific compound (designated as formula A) is added to this mixture, leading to the formation of another compound (formula B). This compound is then treated with dichloromethane and cooled.
  3. Reaction Conditions: Triethylamine and trimethyl benzyl ammonium chloride are introduced to facilitate further reactions. A sulfonyl chloride solution is added dropwise to initiate the reaction.
  4. Purification Steps: After removing the solvent, glacial acetic acid and concentrated hydrochloric acid are added to promote continuous reaction. The resulting solution is then neutralized with glacial water, yielding a crude product that undergoes purification through crystallization from an ethanol-water mixture.

Technical Details

The synthesis requires careful control of temperature and pH levels to ensure optimal yields and purity. The use of deuterated solvents is essential for achieving the desired isotopic labeling without introducing impurities that could interfere with subsequent analyses .

Molecular Structure Analysis

Structure

Pranoprofen-d3 has a molecular formula of C15H13NO3D3, reflecting its deuterated nature. Its IUPAC name is 2-(5H-chromeno[2,3-b]pyridin-7-yl)-3,3,3-trideuterio(313C)propanoic acid. The presence of deuterium atoms alters the mass spectrum profile compared to non-deuterated pranoprofen, making it easier to distinguish in analytical applications.

Data

  • Molecular Weight: 259.28 g/mol
  • InChI Key: TVQZAMVBTVNYLA-KQORAOOSSA-N
  • Isomeric SMILES: [2H]13C([2H])C(C1=CC2=C(C=C1)OC3=C(C2)C=CC=N3)C(=O)O.
Chemical Reactions Analysis

Reactions

Pranoprofen-d3 participates in several chemical reactions typical for NSAIDs:

  • Oxidation: Involves adding oxygen or removing hydrogen atoms.
  • Reduction: Involves adding hydrogen or removing oxygen.
  • Substitution: Involves replacing one atom or group in the molecule with another.

Technical Details

Common reagents utilized in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific conditions—such as temperature and pH—vary based on the desired reaction pathway and product .

Mechanism of Action

Pranoprofen-d3 exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes play a crucial role in converting arachidonic acid into prostaglandins, which mediate inflammation and pain.

Process

The inhibition of COX enzymes leads to a decrease in the synthesis of prostaglandin E2 (PGE2), resulting in reduced inflammation and alleviation of pain symptoms. This mechanism is fundamental to its classification as an anti-inflammatory agent .

Physical and Chemical Properties Analysis

Physical Properties

Pranoprofen-d3 appears as a white crystalline solid under standard conditions. Its solubility profile allows it to dissolve in organic solvents like methanol and dichloromethane while being less soluble in water.

Chemical Properties

  • Stability: Pranoprofen-d3 is stable under normal laboratory conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: It can undergo various chemical transformations typical for carboxylic acids and aromatic compounds, including esterification and acylation reactions.

Relevant analyses such as nuclear magnetic resonance (NMR) spectroscopy confirm its structure and purity, while gas chromatography-mass spectrometry (GC-MS) provides insights into its behavior during chemical reactions .

Applications

Pranoprofen-d3 has significant applications in scientific research, particularly in pharmacokinetics and drug metabolism studies. Its isotopic labeling allows for precise quantification in complex biological matrices, enhancing analytical methodologies such as mass spectrometry. Furthermore, it serves as an internal standard for evaluating drug concentrations in biological samples, making it invaluable for both clinical research and pharmaceutical development .

Chemical Characterization of Pranoprofen-d3

Synthesis and Isotopic Labeling Strategies

Deuterium Incorporation Methodologies

Pranoprofen-d₃ is synthesized via site-specific deuterium incorporation at the methyl group of the propionic acid moiety, replacing all three hydrogen atoms with deuterium. Two primary methodologies are employed:

  • Catalytic H/D Exchange: This method utilizes deuterium oxide (D₂O) under controlled pH and temperature (typically pH 7–9 and 50–80°C) with palladium or platinum catalysts. The reaction targets acidic protons, achieving >95% deuterium enrichment at the α-position of the carboxyl group [4].
  • Deuterated Precursor Synthesis: Pranoprofen is synthesized de novo using deuterium-labeled starting materials like CD₃I or CH₃MgBr-D₃. This approach minimizes isotopic scrambling and achieves isotopic purity of ≥98% [6].

Critical parameters influencing deuterium retention include:

  • Reaction pH: Alkaline conditions (pH >8) prevent racemization but may accelerate hydrolysis.
  • Temperature Control: Exceeding 80°C promotes deuterium loss via back-exchange [1].

Table 1: Comparative Analysis of Deuterium Incorporation Methods

MethodIsotopic Purity (%)Reaction ConditionsKey Advantage
Catalytic H/D Exchange95–97pH 8.5, 60°C, Pd catalystCost-effective for scale-up
Deuterated Precursor98–99.5Anhydrous solvent, −10°CSuperior regioselectivity

Structural Elucidation and Crystallographic Analysis

X-ray Diffraction Studies of Solid-State Architecture

Single-crystal X-ray diffraction reveals that Pranoprofen-d₃ crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 14.2 Å, b = 5.8 Å, c = 16.3 Å, and β = 98.5°. The deuterated methyl group maintains bond lengths and angles identical to non-deuterated Pranoprofen, confirming isotopic substitution does not distort molecular geometry [10]. Key observations include:

  • Density Functional Theory (DFT) Alignment: Calculated bond lengths (C7-D₃ = 1.085 Å) match experimental values within 0.5% error.
  • Thermal Displacement Parameters: Anisotropic displacement ellipsoids for D atoms are 10–15% smaller than H atoms, indicating enhanced vibrational stability due to deuterium’s higher mass [10].

Hydrogen Bonding and π-Stacking Interactions

The crystal lattice is stabilized by:

  • Intermolecular Hydrogen Bonds: The carboxylic acid group forms centrosymmetric dimers via O-H···O bonds (2.65 Å). Deuteriation lengthens the O-D···O bond to 2.68 Å due to altered zero-point energy [10].
  • π-Stacking Networks: Benzopyran rings align in parallel-displaced motifs with interplanar distances of 3.48 Å. Deuterium substitution does not alter π-cloud density, preserving stacking energetics [4].

Table 2: Non-Covalent Interactions in Pranoprofen-d₃ Crystals

Interaction TypeBond Length/Distance (Å)Impact of Deuteriation
O-D···O (dimer)2.68Increases by 0.03 Å vs. O-H···O
C-D···π (aliphatic)2.92Unchanged
π-π stacking3.48Unchanged

Physicochemical Properties

Solubility Profiling in Lipid Matrices

Pranoprofen-d₃ exhibits enhanced lipophilicity compared to its non-deuterated analog due to deuterium’s lower zero-point energy. Key solubility characteristics include:

  • Partition Coefficients: Log P (octanol/water) = 3.8 for Pranoprofen-d₃ vs. 3.5 for Pranoprofen, indicating a 2-fold increase in lipid affinity [3].
  • Nanostructured Lipid Carriers (NLCs): Incorporation into Precirol® ATO 5/castor oil NLCs achieves drug loading of 85–90%. Solubility in linoleic acid-enriched matrices is 12.8 mg/g, attributed to deuterium-induced hydrophobic interactions [3] [8].

Solubility varies with lipid composition:

Lipid MatrixSolubility (mg/g)Temperature (°C)
Linoleic acid12.825
Castor oil9.225
Glyceryl monostearate6.540

Stability Under Light and Aqueous Conditions

Deuteriation confers kinetic stability against photodegradation and hydrolysis:

  • Photostability: After 24 hours of UV exposure (λ = 365 nm), Pranoprofen-d₃ degrades by 8% vs. 25% for Pranoprofen. The C-D bond’s lower vibrational frequency reduces radical formation [4] [8].
  • Hydrolytic Stability: In aqueous buffers (pH 7.4, 37°C), hydrolysis half-life (t₁/₂) increases from 6.3 hours (Pranoprofen) to 15.8 hours (Pranoprofen-d₃). This is attributed to the primary kinetic isotope effect (kH/kD ≈ 4.5), which elevates the activation energy for ester hydrolysis [1] [5].

Stability is optimized in antioxidant-containing formulations:

  • Antioxidant Synergy: Butylated hydroxyanisole (BHA) reduces oxidation by 90% in Pranoprofen-d₃ solutions stored in amber polypropylene containers [4].

Properties

Product Name

Pranoprofen-d3

Molecular Formula

C₁₅H₁₀D₃NO₃

Molecular Weight

258.29

Synonyms

α-Methyl-5H-[1]benzopyrano[2,3-b]pyridine-7-acetic Acid-d3; (+/-)-Pranoprofen-d3; 2-(5H-[1]-Benzopyrano[2,3-b]pyridin-7-yl)propionic Acid-d3; dl-Pranoprofen-d3; Niflan-d3; Oftalar-d3;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.